molecular formula C15H15ClN2O2 B1531176 4-(8-Chloro-1,7-naphthyridin-6-yl)cyclohexanecarboxylic acid CAS No. 880466-46-6

4-(8-Chloro-1,7-naphthyridin-6-yl)cyclohexanecarboxylic acid

Cat. No.: B1531176
CAS No.: 880466-46-6
M. Wt: 290.74 g/mol
InChI Key: GIVORNHULGHDDN-UHFFFAOYSA-N
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Description

4-(8-Chloro-1,7-naphthyridin-6-yl)cyclohexanecarboxylic acid is a useful research compound. Its molecular formula is C15H15ClN2O2 and its molecular weight is 290.74 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been identified as inhibitors of phosphodiesterase 4 (pde4) . PDE4 is an enzyme that plays a crucial role in inflammatory responses by breaking down cyclic adenosine monophosphate (cAMP), a molecule that promotes anti-inflammatory effects.

Mode of Action

As a potential PDE4 inhibitor, 4-(8-Chloro-1,7-naphthyridin-6-yl)cyclohexanecarboxylic acid may bind to the active site of the PDE4 enzyme, preventing it from breaking down cAMP . This action would increase the concentration of cAMP within cells, promoting anti-inflammatory effects.

Biochemical Pathways

The inhibition of PDE4 leads to an increase in cAMP levels. Elevated cAMP can activate protein kinase A (PKA), which then phosphorylates multiple targets, leading to a reduction in inflammatory cytokine production and a decrease in the inflammatory response .

Pharmacokinetics

A similar compound was found to have exemplary pharmacokinetics in humans, enabling high plasma drug levels without associated nausea or emesis .

Result of Action

The result of the action of this compound, as a potential PDE4 inhibitor, would be a reduction in the inflammatory response. This is achieved through the inhibition of inflammatory cytokine production, which is a result of increased cAMP levels and subsequent PKA activation .

Properties

IUPAC Name

4-(8-chloro-1,7-naphthyridin-6-yl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c16-14-13-11(2-1-7-17-13)8-12(18-14)9-3-5-10(6-4-9)15(19)20/h1-2,7-10H,3-6H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIVORNHULGHDDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=NC(=C3C(=C2)C=CC=N3)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801183621
Record name 4-(8-Chloro-1,7-naphthyridin-6-yl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801183621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

880466-46-6
Record name 4-(8-Chloro-1,7-naphthyridin-6-yl)cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=880466-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(8-Chloro-1,7-naphthyridin-6-yl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801183621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(8-Chloro-1,7-naphthyridin-6-yl)cyclohexanecarboxylic acid
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4-(8-Chloro-1,7-naphthyridin-6-yl)cyclohexanecarboxylic acid
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4-(8-Chloro-1,7-naphthyridin-6-yl)cyclohexanecarboxylic acid
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4-(8-Chloro-1,7-naphthyridin-6-yl)cyclohexanecarboxylic acid
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4-(8-Chloro-1,7-naphthyridin-6-yl)cyclohexanecarboxylic acid
Reactant of Route 6
4-(8-Chloro-1,7-naphthyridin-6-yl)cyclohexanecarboxylic acid

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